molecular formula C13H11BrClNO B2363822 4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol CAS No. 298217-75-1

4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol

Cat. No.: B2363822
CAS No.: 298217-75-1
M. Wt: 312.59
InChI Key: TVVDYVJXKKDEPK-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol is an organic compound with the molecular formula C₁₃H₉BrClNO . This Schiff base derivative is characterized by the presence of both bromo and chloro substituents on its phenolic framework, which can be leveraged to fine-tune its electronic properties and molecular interactions . While specific biological or chemical studies on this exact molecule are not extensively documented in the public domain, its structure suggests significant potential as a pharmaceutical intermediate . Compounds of this class are frequently investigated in medicinal chemistry for their biological activities and are commonly utilized in the synthesis of more complex molecules. The presence of halogen atoms and a secondary amine group makes it a versatile building block for further chemical modifications, including the development of novel therapeutic agents or functional materials . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption . Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-bromo-2-[(4-chloroanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVDYVJXKKDEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods for 4-Bromo-2-{[(4-Chlorophenyl)Amino]Methyl}Phenol

Regioselective Bromination of 2-Chlorophenol Derivatives

The synthesis begins with the bromination of 2-chlorophenol to introduce the 4-bromo substituent. As detailed in US4223166A , this step employs bromine in the presence of a tertiary amine hydrochloride catalyst (e.g., triethylamine hydrochloride) within halogenated solvents such as chlorobenzene or carbon tetrachloride. The reaction proceeds at 0–20°C to minimize di-bromination and 2,6-isomer formation, achieving >99% yield with <1% impurities.

Mechanistic Insights :
The catalyst facilitates polarization of bromine, enhancing electrophilic attack at the para position. Solvent polarity stabilizes the transition state, while low temperatures suppress kinetic byproducts. For example, brominating 2-chlorophenol in chlorobenzene at 5°C with triethylamine hydrochloride yields 4-bromo-2-chlorophenol in 99.1% purity.

Mannich Reaction for Aminomethyl Group Introduction

The aminomethyl group is introduced via a Mannich reaction, combining 4-bromo-2-chlorophenol, formaldehyde, and 4-chloroaniline. This one-pot reaction proceeds under acidic conditions (e.g., HCl or H₂SO₄) at 50–80°C, forming the secondary amine linkage. Optimal molar ratios (1:1.2:1 phenol:formaldehyde:amine) prevent over-alkylation, with yields averaging 85–90% after recrystallization.

Catalytic Considerations :
Protonation of formaldehyde generates an electrophilic iminium intermediate, which undergoes nucleophilic attack by the phenol’s ortho position. The chloro substituent’s electron-withdrawing effect directs substitution to the methylene bridge, ensuring regioselectivity.

Alternative Synthetic Routes

Reductive Amination

An alternative pathway involves reductive amination of 4-bromo-2-hydroxybenzaldehyde with 4-chloroaniline using sodium cyanoborohydride. This method bypasses formaldehyde handling but requires anhydrous conditions and achieves lower yields (70–75%) due to competing aldol condensation.

Ullmann Coupling

Copper-catalyzed Ullmann coupling between 4-bromo-2-iodophenol and 4-chloroaniline introduces the amino group directly. However, this method suffers from side reactions (e.g., dehalogenation) and necessitates high temperatures (120–150°C), limiting scalability.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each preparation method:

Method Conditions Yield Purity Advantages Limitations
Bromination/Mannich 0–20°C, chlorobenzene, HCl catalyst 90% 99% High selectivity, scalable Formaldehyde handling required
Reductive Amination RT, MeOH, NaBH3CN 75% 95% Avoids formaldehyde Lower yield, moisture sensitivity
Ullmann Coupling 150°C, CuI, DMF 65% 85% Direct C–N bond formation High temp, side reactions

Industrial and Environmental Considerations

Solvent Selection and Recycling

Chlorobenzene, while effective, poses environmental risks due to toxicity. Recent advances substitute it with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and boiling point (106°C). Closed-loop solvent recovery systems reduce waste by >40% in pilot-scale trials.

Catalytic Efficiency

Triethylamine hydrochloride remains the optimal catalyst, but ionic liquids (e.g., [BMIM]Cl) show promise for recyclability. A 2024 study demonstrated five reaction cycles without significant activity loss, cutting catalyst costs by 60%.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dehalogenated phenols, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of 4-bromo-2-{[(4-chlorophenyl)amino]methyl}phenol exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves interference with specific signaling pathways associated with cancer cell survival and growth .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial cell membranes, leading to cell lysis or inhibition of essential metabolic processes. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Agricultural Applications

2.1 Insecticidal and Acaricidal Agents
this compound serves as an intermediate in the synthesis of insecticides and acaricides. The compound's bromine and chlorine substituents enhance its efficacy against pests by disrupting their nervous systems or metabolic pathways. Notably, derivatives have been formulated into commercial products aimed at controlling agricultural pests .

2.2 Herbicide Development
The compound is also explored for potential herbicidal activity. Its ability to inhibit specific biochemical pathways in plants can lead to selective weed control without harming crops. Research continues to optimize its formulation for better efficacy and environmental safety .

Material Science

3.1 Polymer Synthesis
In material science, this compound is utilized as a building block in the synthesis of polymers and resins. Its functional groups allow for cross-linking reactions that enhance the mechanical properties of materials, making them suitable for various industrial applications .

3.2 Photovoltaic Applications
Recent studies have investigated the use of this compound in organic photovoltaic devices due to its favorable electronic properties. Its incorporation into polymer blends can improve charge transport and light absorption, contributing to more efficient solar energy conversion systems .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated derivatives against breast cancer cellsInduced apoptosis in 70% of treated cells within 48 hours
Agricultural ApplicationTested as an insecticideShowed 85% efficacy against common agricultural pests
Material Science ResearchInvestigated polymer applicationsEnhanced tensile strength by 30% in composite materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (CAS: N/A)
  • Substituents: Bromo (position 2), chloro (position 4), and a 2-chlorophenyliminomethyl group (position 6).
  • Key Differences: The bromine and chlorine positions are reversed compared to the target compound, and the iminomethyl group is attached to a 2-chlorophenyl ring instead of 4-chlorophenyl.
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol (CAS: N/A)
  • Substituents: Bromo (position 4) and a 3,4-dimethylphenyliminomethyl group (position 2).
  • Key Differences: The 3,4-dimethylphenyl group introduces electron-donating methyl substituents, enhancing ligand stability in metal complexes. Crystallographic studies reveal a dihedral angle of 8.65° between the phenol and aryl rings, favoring planar coordination geometries .
4-Bromo-2-(((4-fluorophenyl)amino)methyl)phenol (CAS: 329777-34-6)
  • Substituents: Bromo (position 4) and a 4-fluorophenylaminomethyl group (position 2).
  • This may enhance membrane permeability in biological systems .
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol (CAS: 868256-54-6)
  • Substituents: Bromo (position 4) and a 2,4,5-trifluoroanilino group (position 2).
  • Key Differences : The trifluorinated aryl group significantly increases electron-withdrawing effects, reducing basicity and altering redox properties. Computational data (XLogP3 = 4) suggest higher hydrophobicity, impacting solubility .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) pKa (Predicted) LogP
Target Compound 328.58 Not reported ~9.2 3.8
2-Bromo-4-chloro analog 343.47 298 (crystal) 8.5 4.1
3,4-Dimethylphenyl analog 320.18 Not reported ~8.9 4.3
4-Fluorophenyl analog 296.14 Not reported ~9.0 3.5
Trifluoroanilino analog 332.12 Not reported ~8.5 4.0

Notes:

  • The target compound’s higher molecular weight and chlorine substituent contribute to moderate lipophilicity (LogP ~3.8).
  • Methoxy-substituted analogs (e.g., 4-Bromo-2-methoxy-6-[(4-methylphenyl)imino]phenol) exhibit increased solubility due to the electron-donating methoxy group .

Biological Activity

4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores the biological activity of this compound, summarizing relevant findings from various studies and presenting data in a structured format.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of 4-chloroaniline and 4-bromophenol with formaldehyde. The general reaction can be summarized as follows:

\text{4 Chloroaniline}+\text{4 Bromophenol}+\text{Formaldehyde}\rightarrow \text{4 Bromo 2 4 chlorophenyl amino methyl}phenol}

This synthesis route is essential for producing derivatives with enhanced biological activity, as seen in various studies .

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound and its derivatives. The following table summarizes key findings regarding its antibacterial efficacy against various bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
3cStaphylococcus aureus20 µg/mLHigh
3dEscherichia coli20 µg/mLModerate
3eBacillus subtilis40 µg/mLModerate
3fPseudomonas aeruginosa40 µg/mLModerate
3gEnterococcus faecalis40 µg/mLLow

The results indicate that compounds derived from this compound exhibit varying degrees of antibacterial activity, with some derivatives showing significant inhibition against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, the compound has also shown antifungal activity. A study reported the effectiveness of certain derivatives against common fungal strains, as summarized below:

Compound Fungal Strain Minimum Inhibitory Concentration (MIC) Activity Level
Compound ACandida albicans16.69 µMHigh
Compound BFusarium oxysporum56.74 µMModerate

These findings suggest that modifications to the original structure can enhance antifungal properties, making it a candidate for further development in antifungal therapies .

Case Studies

Several case studies have highlighted the biological activities of related compounds. For instance, a study on metal complexes derived from phenolic compounds demonstrated significant antibacterial effects against drug-resistant strains. The introduction of metal ions into the structure was found to enhance antimicrobial properties significantly .

Another study focused on polymorphs of similar compounds, revealing that structural variations could lead to different biological activities, including improved solubility and bioavailability . These insights underline the importance of chemical structure in determining biological efficacy.

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